molecular formula C13H15ClN2O4S3 B11408529 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine

Cat. No.: B11408529
M. Wt: 394.9 g/mol
InChI Key: GIEFVYUDDOGXRD-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine is a complex organic compound with a unique structure that combines a thiazole ring with sulfonyl and chlorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorosulfonation of benzene derivatives to introduce the sulfonyl chloride group, followed by the formation of the thiazole ring through cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation and cyclization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl and thiazole groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine is unique due to its combination of sulfonyl, thiazole, and chlorobenzene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15ClN2O4S3

Molecular Weight

394.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N-propyl-1,3-thiazol-5-amine

InChI

InChI=1S/C13H15ClN2O4S3/c1-3-8-15-11-12(16-13(21-11)22(2,17)18)23(19,20)10-6-4-9(14)5-7-10/h4-7,15H,3,8H2,1-2H3

InChI Key

GIEFVYUDDOGXRD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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